3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
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Overview
Description
3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C13H16N4O4 and a molecular weight of 292.29 g/mol . This compound is characterized by the presence of a nitro group attached to a triazole ring, which is further connected to an adamantane carboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Scientific Research Applications
3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Future Directions
These compounds have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .
Mechanism of Action
Target of Action
Similar compounds with a 3-nitro-1h-1,2,4-triazol-1-yl moiety are often used in the synthesis of energetic materials . These compounds are designed to react with specific targets to release energy.
Mode of Action
The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other reagents, resulting in compounds with different properties . The specific interactions of “3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” with its targets would depend on the specific context and application.
Biochemical Pathways
Compounds with similar structures are often used in the synthesis of energetic materials, suggesting that they may interact with biochemical pathways related to energy production or release .
Result of Action
Related compounds are used in the synthesis of energetic materials, suggesting that they may have significant effects on energy release .
Action Environment
The action of “this compound” may be influenced by various environmental factors. For instance, the synthesis of related compounds is often carried out under specific conditions, such as the presence of certain reagents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with adamantane-1-carboxylic acid under specific conditions. One common method includes the use of dibromisocyanuric acid as a reagent to facilitate the reaction . The reaction is carried out in a suitable solvent, such as acetonitrile, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazole: A simpler analog with similar nitro and triazole functionalities.
Adamantane-1-carboxylic acid: Lacks the triazole and nitro groups but shares the adamantane core.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Compounds with similar triazole and nitro groups but different overall structures.
Uniqueness
3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core with the nitro-triazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other related compounds.
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGWLMBQJIERA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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